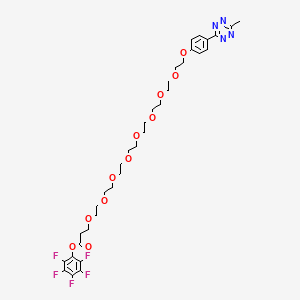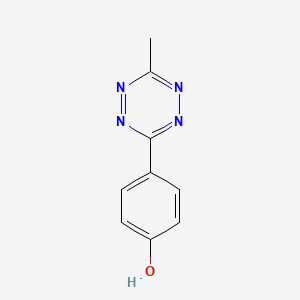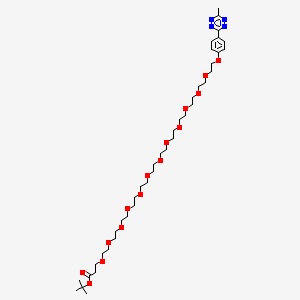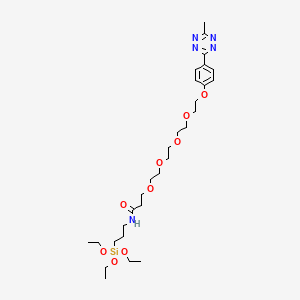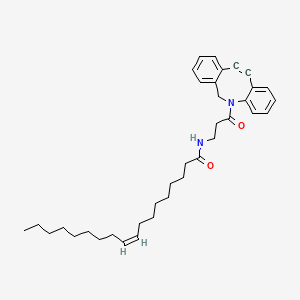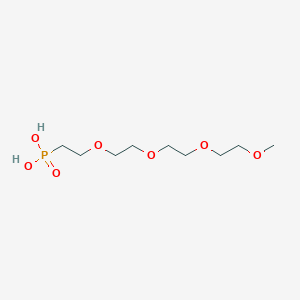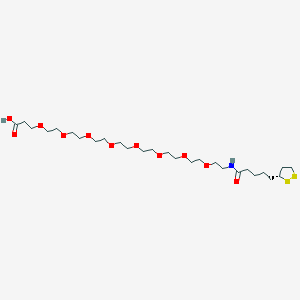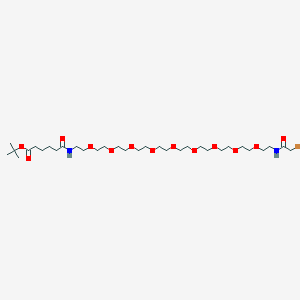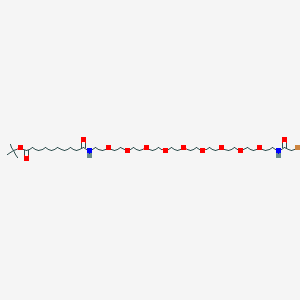
Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc involves multiple steps, typically starting with the preparation of the PEG linker. The PEG linker is then functionalized with bromoacetamide and ethylcarbamoyl groups. The final step involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc primarily undergoes substitution reactions due to the presence of the bromoacetamide group. This group is highly reactive and can be substituted with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine nucleophile would result in the formation of an amide bond, while reaction with a thiol would form a thioether bond .
Scientific Research Applications
Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc is widely used in scientific research, particularly in the development of PROTACs. These compounds have applications in:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for targeted therapy drugs to degrade disease-causing proteins.
Industry: Utilized in the production of research chemicals and drug development
Mechanism of Action
The mechanism of action of Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc involves its role as a linker in PROTACs. PROTACs work by bringing together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary flexibility and distance between the two ligands to ensure effective binding and degradation .
Comparison with Similar Compounds
Similar Compounds
- Bromoacetamido-PEG4-ethylcarbamoyl-C8-Boc
- Bromoacetamido-PEG6-ethylcarbamoyl-C8-Boc
- Bromoacetamido-PEG12-ethylcarbamoyl-C8-Boc
Uniqueness
Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc is unique due to its specific PEG chain length (PEG9), which provides an optimal balance between flexibility and rigidity. This balance is crucial for the effective functioning of PROTACs, as it ensures proper spatial arrangement of the ligands for target protein degradation .
Properties
IUPAC Name |
tert-butyl 10-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-10-oxodecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H69BrN2O13/c1-36(2,3)52-35(42)11-9-7-5-4-6-8-10-33(40)38-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-31-29-50-27-25-48-23-21-46-19-17-44-15-13-39-34(41)32-37/h4-32H2,1-3H3,(H,38,40)(H,39,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVSVZBPNGNNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H69BrN2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

